2,3-Dihydro-1H-indene-4,7-diamine
Overview
Description
“2,3-Dihydro-1H-indene-4,7-diamine” is a chemical compound with the IUPAC name 4,7-indanediamine . It has a molecular weight of 148.21 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2,3-Dihydro-1H-indene-4,7-diamine” is 1S/C9H12N2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,10-11H2 .Physical And Chemical Properties Analysis
“2,3-Dihydro-1H-indene-4,7-diamine” is a powder at room temperature . It has a molecular weight of 148.21 .Scientific Research Applications
Structural Analysis and Reactivity Studies
2,3-Dihydro-1H-indene, also known as indan, is a simple hydrocarbon petrochemical compound with a non-planar optimized molecular structure. Research reveals a good agreement between experimental and calculated normal modes of vibrations for this compound and its derivatives. The study also highlighted that the derivative 1H-indene-1,3(2H)-dione, an anticoagulant, is more reactive and polar compared to 2,3-dihydro-1H-indene, as evidenced by the calculated frontier orbital energy gap and the dipole moment data. The molecular electrostatic potential surface indicates how the activity varies from 2,3-dihydro-1H-indene to its derivative, making it an interesting subject for further studies in molecular structure and reactivity (Prasad et al., 2010).
Catalysis and Synthesis
Several studies have explored the synthesis and catalytic applications of 2,3-dihydro-1H-indene and its derivatives. For instance, a notable synthesis involved [5+2-2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed direct carbon–carbon bond cleavage. This process led to the creation of 2,3-dihydro-1H-inden-1-one derivatives (Hu et al., 2022). Another study reported a palladium(0)-catalyzed regioselective and multicomponent synthesis of biologically important indenes bearing substituent groups at various positions, showcasing the compound's versatility in combinatorial preparation (Tsukamoto et al., 2007).
Biological Applications
2,3-Dihydro-1H-indene and its derivatives have shown potential in various biological applications. For instance, compounds like Diaporindenes A-D, which possess an unprecedented chemical skeleton featuring a 2,3-dihydro-1H-indene ring, exhibited significant inhibitory effects against nitric oxide production, indicating their potential as anti-inflammatory agents (Cui et al., 2018). Moreover, regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones showed promising anti-tumor properties, reflecting the compound's significance in medicinal chemistry (Girgis, 2009).
Safety And Hazards
The safety information for “2,3-Dihydro-1H-indene-4,7-diamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2,3-dihydro-1H-indene-4,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMGWZRZHMNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717445 | |
Record name | 2,3-Dihydro-1H-indene-4,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-indene-4,7-diamine | |
CAS RN |
876620-03-0 | |
Record name | 2,3-Dihydro-1H-indene-4,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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